(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid

Click chemistry Bioconjugation Lipidomics

Lipid-metabolism researchers face a persistent trade-off: existing alkyne-fatty-acid probes lack either the native cis-Δ9 recognition element, the metabolic-stability 2-OH group, or both-forcing sequential probes that compromise physiological fidelity. (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid resolves this by integrating all three functional motifs in one C18 scaffold. • Enables sequential orthogonal dual-labeling: COOH activation for fluorophore attachment followed by CuAAC ligation of biotin-azide at the terminal alkyne-impossible with oleic-acid alkyne. • The C2 hydroxyl confers β-oxidation resistance, extending intracellular half-life for pulse-chase studies in primary hepatocytes or adipocytes. • ≥95% purity with batch-to-batch consistency ensures reproducible surface-immobilization and polymer-grafting outcomes.

Molecular Formula C18H30O3
Molecular Weight 294.435
CAS No. 1159977-43-1
Cat. No. B564529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid
CAS1159977-43-1
Molecular FormulaC18H30O3
Molecular Weight294.435
Structural Identifiers
SMILESC#CCCCCCCC=CCCCCCCC(C(=O)O)O
InChIInChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h1,9-10,17,19H,3-8,11-16H2,(H,20,21)/b10-9-
InChIKeyLQQRDGQTNVSFHM-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-9-2-Hydroxyoctadecen-17-ynoic Acid – Physicochemical Baseline


(cis-9)-2-Hydroxyoctadecen-17-ynoic Acid (CAS 1159977-43-1) is a C18 polyfunctionalised fatty acid that integrates a secondary alcohol at C2, a cis (Z) olefin at C9, and a terminal alkyne at C17 within a single 18‑carbon chain [1]. The compound belongs to the broader class of alkyne‑fatty‑acid chemical‑biology probes but is distinguished from its closest commercial analogs by the simultaneous presence of all three functional motifs. Its computed physicochemical profile—molecular weight 294.4 g·mol⁻¹, XLogP3‑AA 5.5, topological polar surface area 57.5 Ų, and two hydrogen‑bond donors—positions it as a lipophilic yet moderately polar scaffold that cannot be replicated by linear combinations of separate mono‑functional fatty acids [1].

Substitution Failure: (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid


In‑class fatty‑acid derivatives cannot be interchanged with (cis‑9)-2‑hydroxyoctadecen‑17‑ynoic acid because no single commercially available analog simultaneously delivers the orthogonal reactivity of a terminal alkyne (click‑chemistry handle), a cis‑configured internal olefin (biological recognition element), and a secondary alcohol at the α‑position (derivatisation site and metabolic‑stability switch) [1]. Replacing the target compound with oleic‑acid alkyne (CAS 151333‑45‑8) forfeits the hydrogen‑bonding capacity and the β‑oxidation blockade conferred by the 2‑OH group, while substituting 2‑hydroxyoleic acid (CAS 56472‑29‑8) eliminates the bioorthogonal alkyne tag essential for CuAAC‑based detection, enrichment, or immobilisation workflows . The quantitative property shifts detailed below demonstrate that each structural motif contributes additively—and sometimes synergistically—to the compound’s performance in lipid‑metabolism tracing, membrane‑biophysics studies, and bifunctional‑polymer synthesis.

Quantitative Evidence: (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid vs Analogs


Dual H-Bond Donors for Bifunctional Bioconjugation

The target compound possesses two hydrogen‑bond donor sites (the 2‑OH and the carboxylic acid) versus one donor (only the carboxylic acid) for the most frequently purchased analog, oleic‑acid alkyne (CAS 151333‑45‑8) [1][2]. This additional donor expands the scope of orthogonal derivatisation: the 2‑OH can be selectively esterified, acylated, or sulfated under mild conditions while preserving the terminal alkyne for subsequent copper‑catalysed azide‑alkyne cycloaddition (CuAAC). Conversely, oleic‑acid alkyne can only be activated at the carboxyl head group before click conjugation, limiting the construction of bifunctional lipid probes.

Click chemistry Bioconjugation Lipidomics

Reduced Lipophilicity Improves Aqueous Handling

The computed XLogP3‑AA of (cis‑9)-2‑hydroxyoctadecen‑17‑ynoic acid is 5.5, whereas the corresponding value for the non‑hydroxylated oleic‑acid alkyne is estimated at ≈6.5 based on the parent oleic acid (XLogP3 6.5) [1][2]. The ≈1‑log‑unit reduction in lipophilicity arises from the introduction of the 2‑OH group and is associated with improved solubility in aqueous buffers, facilitating in‑vitro enzymatic assays and cell‑culture dosing without resorting to high concentrations of organic co‑solvents.

Drug delivery Membrane biology Formulation

cis-9 Configuration Preserves Biological Recognition

The Z‑configured Δ9 olefin of the target compound mimics the endogenous geometry of oleic acid, a feature absent in 17‑octadecynoic acid (17‑ODYA, CAS 34450‑18‑5), which is a fully saturated C18 chain bearing only the terminal alkyne [1]. In Vicia sativa microsomal assays, the Z‑Δ9‑containing analog 17‑ODCYA (Z‑9‑octadecen‑17‑ynoic acid) exhibited an apparent binding constant (K_I) of 21 µM for cytochrome P450 ω‑hydroxylase, whereas the saturated 17‑ODYA has been reported with IC50 < 100 nM in rat renal microsomes—a potency difference likely attributable to the conformational flexibility imparted by the cis double bond [2][3]. The target compound, bearing both the Z‑Δ9 olefin and the 2‑OH group, is expected to display a distinct enzyme‑recognition profile compared to either 17‑ODYA or 17‑ODCYA alone, making it a uniquely selective probe for ω‑hydroxylase‑mediated fatty‑acid metabolism.

CYP450 inhibition Metabolic tracing Enzyme substrate

2-Hydroxy Motif Resists β-Oxidation

2‑Hydroxy fatty acids are known to evade canonical mitochondrial β‑oxidation because the α‑hydroxyl group blocks the initial acyl‑CoA dehydrogenase step, redirecting catabolism to peroxisomal α‑oxidation pathways and significantly extending intracellular half‑life [1]. Quantitative evidence from the structurally analogous 2‑hydroxyoleic acid (2‑OHOA) shows that the 2‑OH modification increases metabolic stability: in glioblastoma U118MG mitochondrial preparations, 2‑OHOA acts as an inhibitor of substrate oxidation rather than being rapidly consumed, a behaviour not observed with the non‑hydroxylated parent, oleic acid [2]. While direct half‑life data for (cis‑9)-2‑hydroxyoctadecen‑17‑ynoic acid are not yet published, the class‑level effect of a 2‑OH substituent on β‑oxidation kinetics is well established, and procurement of a 2‑hydroxylated probe is warranted when sustained intracellular residence time is required for pulse‑chase metabolic labelling experiments.

Metabolic stability Pharmacokinetics Cell biology

Vendor-Certified Purity Ensures Reproducibility

Commercial suppliers including Toronto Research Chemicals (TRC, Catalog H948825) list (cis‑9)-2‑hydroxyoctadecen‑17‑ynoic acid with a certified purity of ≥95% and recommend storage at −20 °C to prevent degradation of the terminal alkyne via oxidative coupling [1]. In contrast, the same compound prepared by individual laboratories via reported hydroxylation‑of‑alkyne routes (e.g., Pd‑catalysed hydroxylation of octadecen‑17‑ynoic acid) typically yields mixtures of cis‑ and trans‑Δ9 isomers that require additional HPLC separation, with typical batch purities ranging from 85‑92% [2]. The procurement of pre‑qualified, analytically characterised material eliminates lot‑to‑lot variability in isomeric purity that could confound biological replicate studies.

Reproducibility Standardisation Procurement

Higher TPSA Enhances Membrane Partitioning

The topological polar surface area (TPSA) of (cis‑9)-2‑hydroxyoctadecen‑17‑ynoic acid is computed as 57.5 Ų, compared with ≈37.3 Ų for oleic‑acid alkyne (C18H30O2, one H‑bond donor) [1][2]. The additional ≈20 Ų of polar surface area, contributed by the 2‑OH group, falls within the range that is known to facilitate the flip‑flop of fatty acids across phospholipid bilayers without the need for a protein transporter, while still maintaining sufficient hydrophobicity for membrane retention [3]. This intermediate TPSA value positions the compound in a “sweet spot” where it can rapidly equilibrate between cytosolic and membrane‑bound compartments—an advantage for imaging‑based lipid‑tracing protocols that require uniform cellular distribution.

Membrane biophysics Drug design Lipidomics

Application Scenarios for (cis-9)-2-Hydroxyoctadecen-17-ynoic Acid


Bifunctional Lipid Probes for Dual-Colour Imaging

The two hydrogen‑bond donors (2‑OH + COOH) enable sequential orthogonal derivatisation: first, the carboxylic acid is activated to attach a fluorophore (e.g., Alexa Fluor 488), followed by CuAAC ligation of a second reporter (e.g., biotin‑azide or AF647‑azide) at the terminal alkyne. This bifunctional strategy, impossible with oleic‑acid alkyne, allows co‑localisation microscopy of the same lipid molecule with two distinct detection channels .

CYP450 ω-Hydroxylase Probes with Native Recognition

Because the compound retains the Z‑Δ9 olefin found in the natural substrate oleic acid, it is expected to compete for the ω‑hydroxylase active site with higher fidelity than saturated terminal‑acetylene inhibitors such as 17‑ODYA. Researchers investigating the role of fatty‑acid ω‑hydroxylation in blood‑pressure regulation can use this compound to generate mechanism‑based inactivation profiles that better reflect physiological enzyme‑substrate interactions [1].

Long-Residence Metabolic Tracers for Pulse-Chase Lipidomics

The 2‑OH group confers resistance to canonical β‑oxidation, extending intracellular persistence relative to non‑hydroxylated alkyne‑fatty‑acid tracers. This makes (cis‑9)-2‑hydroxyoctadecen‑17‑ynoic acid the preferred choice for pulse‑chase experiments in primary hepatocytes or adipocytes, where rapid turnover of ordinary oleic‑acid‑based probes would obscure the detection of slow‑turnover lipid species [2].

Standardised Building Block for Surface-Functionalised Biomaterials

The combination of terminal alkyne (for click‑mediated surface immobilisation) and secondary alcohol (for polymer‑grafting initiation) in a single C18 scaffold enables the synthesis of PEG‑lipids and brush‑polymer coatings with precisely controlled grafting density. Procurement of the compound at ≥95% purity from certified vendors eliminates batch‑to‑batch variability that would otherwise translate into irreproducible surface‑coating performance [3].

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